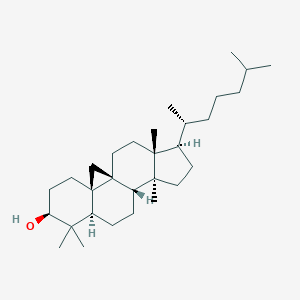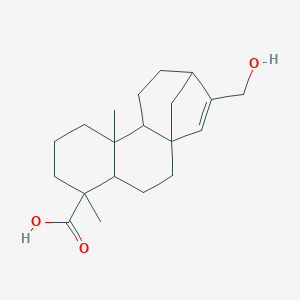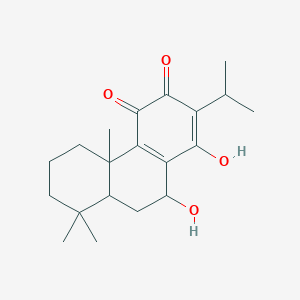
(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It is a chiral building block that has been used in the synthesis of various natural products and pharmaceuticals.
Scientific Research Applications
Synthesis and Structural Analogs
- (1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate and its derivatives are explored for their potential as structural analogs to natural amino acids and antitumor agents. For instance, the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of amino acids serine and threonine, includes features present in cycloleucine, an established antitumor agent (Huddle & Skinner, 1971).
Pharmacological Studies
- Some studies have investigated the effects of (1S,3R)-ACPD, a metabotropic glutamate receptor agonist, showing diverse impacts on neurodegeneration, both enhancing and reducing damage in various conditions (Henrich-Noack & Reymann, 1999).
Neuropharmacological Effects
- Research has examined the effects of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylate on spinal neurons, indicating that it enhances responses to both excitatory and inhibitory amino acids, suggesting a decrease in membrane conductance mediated by metabotropic glutamate receptors (Bond & Lodge, 1995).
Chemical Synthesis and Stereochemistry
- Extensive research has been conducted on the mono- and dialkylation of derivatives of (1R, 2S)-2-Hydroxycyclopentanecarboxylic Acid and -cyclohexanecarboxylic acid, exploring the generation of stereogenic centers on cyclohexane rings, which is crucial for understanding the stereochemistry and potential applications of such compounds (Herradón & Seebach, 1989).
Neuroprotective Properties
- The compound's neuroprotective properties have been studied, particularly its influence on recovery from in vitro hypoxia in hippocampal slices, suggesting a protective effect mediated by the metabotropic glutamate receptor (Opitz & Reymann, 1993).
Enantioselective Synthesis
- Efforts have been made in the enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is significant for developing potent CCR2 antagonists (Campbell et al., 2009).
properties
Product Name |
(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12+/m1/s1 |
InChI Key |
RDUCOWDKAANTQZ-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O |
SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC(CC1C(=O)OCC2=CC=CC=C2)O |
synonyms |
(1S,3R)-benzyl-3-hydroxycyclopentanecarboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)
![methyl (1S,4aS,7R,7aS)-4'-[1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210118.png)





![methyl (1S,4aS,7R,7aS)-5'-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4'-[(1S)-1-[(E)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxyethyl]spiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate](/img/structure/B210384.png)
![methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B210404.png)
![Phenanthro[3,2-b]furan-7,11-dione, 8,9-dihydro-4,8-dimethyl-](/img/structure/B210586.png)


